N-butyl-2-chloro-4-methylbenzamide
Description
Properties
IUPAC Name |
N-butyl-2-chloro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-4-7-14-12(15)10-6-5-9(2)8-11(10)13/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUROHASVRADRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural differences and properties of N-butyl-2-chloro-4-methylbenzamide and its analogs:
Electronic and Steric Effects
- This may influence binding affinity in biological systems or alter solubility .
- Methyl Group : The 4-methyl group enhances lipophilicity, which could improve membrane permeability compared to unmethylated analogs. However, it may also disrupt crystal packing efficiency due to increased bulk .
- N-Butyl Chain : The butyl group contributes to hydrophobicity, similar to N-alkyl benzamides in agrochemicals (e.g., herbicide safeners). Shorter alkyl chains (e.g., methyl) typically reduce persistence in biological systems .
Research Implications and Gaps
- Synthetic Routes : Methods for analogous compounds (e.g., oxadiazole derivatives or crystal-engineered benzamides ) could guide the optimization of this compound synthesis.
- Data Limitations : Experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence, necessitating targeted research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-butyl-2-chloro-4-methylbenzamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves coupling 2-chloro-4-methylbenzoic acid derivatives with n-butylamine using activating agents like thionyl chloride (SOCl₂) to generate the acid chloride intermediate. Reaction optimization includes:
- Temperature control : Conducting the reaction at 0–5°C to minimize side reactions.
- Solvent selection : Using anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reactivity.
- Purification : Employing column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures for high purity .
- Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm yield improvements using gravimetric analysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chloro/methyl-substituted benzene), the amide NH signal (δ 8.1–8.5 ppm, broad), and butyl chain signals (δ 0.9–1.6 ppm) .
- IR spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the chloro and methyl substituents .
Advanced Research Questions
Q. How can researchers design experiments to analyze the structure-activity relationships (SAR) of this compound derivatives in biological systems?
- Methodology :
- Functional group variation : Synthesize analogs with substitutions at the chloro (e.g., fluoro, bromo) or methyl positions to assess electronic/steric effects.
- Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase targets) or cell-based models (e.g., cytotoxicity in cancer lines).
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental IC₅₀ values .
- Data interpretation : Apply multivariate regression analysis to identify substituent effects on activity.
Q. What strategies are recommended for resolving contradictions in biological activity data observed across studies of this compound analogs?
- Methodology :
- Standardize assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Batch-to-batch validation : Re-synthesize compounds with disputed activity and confirm purity (>95% via HPLC).
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for variables like assay temperature/pH .
Q. How does the crystal structure of this compound influence its molecular interactions and stability?
- Methodology :
- Single-crystal X-ray diffraction : Determine bond lengths (e.g., C–Cl: ~1.74 Å) and torsion angles to assess conformational flexibility.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing packing and stability.
- Thermogravimetric analysis (TGA) : Correlate thermal decomposition profiles with crystallographic data to predict shelf-life under storage conditions .
Methodological Considerations for Data Reproducibility
- Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) and characterize intermediates (e.g., acid chloride via FTIR) .
- Biological data validation : Use positive controls (e.g., doxorubicin in cytotoxicity assays) and report statistical significance (p < 0.05 via Student’s t-test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
